2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol

Catalog No.
S703976
CAS No.
3864-99-1
M.F
C20H24ClN3O
M. Wt
357.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl...

CAS Number

3864-99-1

Product Name

2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol

IUPAC Name

2,4-ditert-butyl-6-(5-chlorobenzotriazol-2-yl)phenol

Molecular Formula

C20H24ClN3O

Molecular Weight

357.9 g/mol

InChI

InChI=1S/C20H24ClN3O/c1-19(2,3)12-9-14(20(4,5)6)18(25)17(10-12)24-22-15-8-7-13(21)11-16(15)23-24/h7-11,25H,1-6H3

InChI Key

UWSMKYBKUPAEJQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)Cl)O)C(C)(C)C

Synonyms

2,4-Di-(tert-butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)phenol; 2,4-Di-tert-butyl-6-(5-chlorobenzotriazol-2-yl)phenol; 2-(2-Hydroxy-3,5-di-tert-butylphenyl)-5-chloro-2H-benzotriazole; 2-(2-Hydroxy-3,5-di-tert-butylphenyl)-5-chlorobenzotriazole

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)Cl)O)C(C)(C)C

Chemical Properties and Identification:

,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol, also known as UV-328, is an organic compound classified as a hindered phenol UV absorber. It belongs to the class of triazole compounds due to the presence of a triazole ring in its structure.

  • Chemical formula: C20H24ClN3O PubChem:
  • CAS number: 3864-99-1 Sigma-Aldrich:

Functionality and Applications:

The primary function of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol in scientific research is as a UV absorber. It absorbs ultraviolet (UV) radiation, protecting underlying materials from its harmful effects. This property makes it a valuable additive in various research applications, including:

  • Polymer stabilization: UV radiation can cause degradation of polymers, leading to reduced mechanical properties and premature failure. UV absorbers like 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol are incorporated into polymers to improve their resistance to UV-induced degradation, extending their lifespan and maintaining their integrity. [Source needed]
  • Cosmetics and personal care products: UV radiation can damage skin and hair. UV absorbers like 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol are sometimes used in cosmetic formulations to help protect against UV damage. However, it is important to note that UV absorbers should be used in conjunction with other sun protection measures, such as sunscreens with SPF protection. [Source needed]

Research Considerations:

When using 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol in scientific research, it is essential to consider the following:

  • Potential health and environmental hazards: As with any chemical, it is crucial to handle 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol with appropriate safety precautions, following relevant guidelines and regulations.
  • Regulatory compliance: Depending on the specific research application and intended use, regulations governing the use of UV absorbers may apply. Researchers should be familiar with and adhere to relevant regulations.

2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol is a chemical compound with the molecular formula C20H24ClN3O and a molecular weight of 357.88 g/mol. It is characterized by the presence of two tert-butyl groups and a chloro-substituted benzotriazole moiety, which enhances its stability and effectiveness as a UV stabilizer in various applications. The compound is known for its high thermal stability and resistance to photodegradation, making it suitable for use in plastics and coatings .

The compound primarily undergoes reactions typical of phenolic compounds, such as:

  • Hydroxylation: The hydroxyl group can participate in electrophilic substitution reactions.
  • Esterification: The phenolic hydroxyl can react with acids to form esters.
  • Dechlorination: Under certain conditions, the chlorine atom can be replaced by nucleophiles.

These reactions are significant for modifying the compound for specific applications or enhancing its properties.

The synthesis of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol typically involves:

  • Nitration: Starting from a suitable precursor, nitration introduces nitro groups.
  • Reduction: The nitro groups are reduced to amines.
  • Chlorination: Chlorination introduces the chlorine atom at the desired position.
  • Coupling Reaction: The final step involves coupling with tert-butyl phenols to yield the target compound.

These methods ensure high yields and purity of the final product.

The primary applications of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol include:

  • Ultraviolet Stabilizer: Widely used in plastics and coatings to prevent degradation from UV exposure.
  • Antioxidant: Acts as an antioxidant in various formulations, enhancing the longevity of products.
  • Biocides: Potential use as a biocide due to its biological activity against certain organisms.

Interaction studies have focused on how 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol interacts with various environmental factors and biological systems. These studies reveal that the compound can influence metabolic pathways in aquatic organisms, particularly affecting gene expression related to stress responses and developmental processes . Understanding these interactions is crucial for assessing environmental risks associated with its use.

Several compounds share structural similarities with 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-tert-butyl-4-methylphenolContains tert-butyl and methyl groupsPrimarily used as an antioxidant
5-Chloro-benzotriazoleContains a benzotriazole ringUsed mainly as a corrosion inhibitor
4-tert-butylphenolSimple phenolic structure with tert-butylCommonly used in resin production

The uniqueness of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol lies in its combination of UV stability and biological activity, making it particularly valuable in applications requiring both protective and functional properties.

2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol (UV-327) is widely detected in aquatic systems due to its use in industrial and consumer products. In wastewater treatment plants (WWTPs), concentrations range from 0.46 to 6.3 ng/L in sewage influent and 7.1 to 37.1 ng/L in effluent. Advanced treatment units achieve 19.6–78.4% removal, but UV-327 persists in tertiary effluents.

MatrixConcentration Range (ng/L)Source
Sewage Influent0.46–6.3
Sewage Effluent7.1–37.1
River Water

Low removal efficiency in WWTPs is attributed to UV-327’s low water solubility (1.48 × 10⁻² mg/L) and high log Kₒ𝜔 (7.25), which favors sorption to sludge.

Presence in Sediments, Soils, and Coastal Ecosystems

UV-327 accumulates in sediments and soils due to its persistence and hydrophobicity:

  • Sediments: Detected at 286–508 ng/g dry weight (dw) in WWTP sludge, with long-term persistence in marine sediments.
  • Soils: Field studies report DT50 values of 151–192 days in biosolid-amended soils, exceeding Annex XIII’s 180-day threshold for very persistent substances.
  • Coastal Ecosystems: Found in seaweed, fish, and sediment in tourist-heavy regions like Gran Canaria, with concentrations up to 37.9 ng/g dw in fish liver.

Bioaccumulation in Aquatic and Marine Biota

UV-327 bioaccumulates preferentially in liver and kidney tissues of fish, with bioconcentration factors (BCF) exceeding 6,500 in carp. Key findings include:

OrganismTissueConcentration (ng/g dw)BCF/BSAFSource
Bighead CarpLiver19.7–57.8BCF >6,500
Silver CarpKidney8.45–57.8BSAF >1
MusselsSoft Tissue27 µg/kgN/A

Biotransformation is limited, with hydroxylated metabolites comprising <0.04% of total body burden.

Trophic Transfer and Biomagnification in Food Chains

UV-327 exhibits trophic dilution in aquatic food webs, contrasting with biomagnification observed for similar compounds like UV-328:

TraitUV-327UV-328Source
Trophic Magnification Factor<1>1
Bioaccumulation Factor1,200–8,8176,500–7,600

Dietary uptake dominates bioaccumulation pathways, particularly in benthic organisms like mussels, which ingest contaminated sediments.

Environmental Persistence and Degradation Pathways

CompartmentDT50 (Days)Degradation PathwaySource
Soil151–192Limited microbial
Sediment>100Sorption-dominated
Water>100 (simulated)Hydrolysis unlikely

The aryl hydrocarbon receptor (AhR) pathway represents a critical mechanism for xenobiotic metabolism and toxicity. While UV-327’s direct interaction with AhR remains understudied, structural analogs like UV-P and UV-9 demonstrate concentration-dependent AhR2 activation in fish species [3] [5]. For example, UV-P exhibits a 100-fold greater potency in activating zebrafish (Danio rerio) AhR2 compared to UV-9, with median effective concentration (EC~threshold~) values of 300 nM versus 3,000 nM [5].

Table 1: AhR2 Activation Potencies of Select BUVSs Across Fish Species

SpeciesUV-P EC~threshold~ (nM)UV-9 EC~threshold~ (nM)
Zebrafish3003,000
Lake Sturgeon3003,000
Japanese Medaka30,000Not activated

The chlorine substituent at position 5 on UV-327’s benzotriazole ring may sterically hinder AhR binding compared to non-chlorinated analogs [2]. This hypothesis aligns with molecular dynamics simulations showing that halogenation patterns significantly influence ligand-receptor docking geometries in BUVSs [3].

Neurotoxicological Effects: Behavioral and Transcriptomic Biomarkers

Current data on UV-327’s neurotoxicity remain limited, though transcriptomic analyses of other BUVSs reveal perturbations in neural development pathways. Exposure to UV-328 alters the expression of 47 genes associated with axonal guidance and synaptic vesicle cycling in zebrafish embryos [4]. While UV-327’s blood-brain barrier permeability remains unquantified, its log K~ow~ of 8.3 suggests high bioaccumulation potential in lipid-rich neural tissues [1] [2].

Behavioral studies demonstrate that UV-327-exposed fathead minnows (Pimephales promelas) exhibit reduced shoaling cohesion and altered predator avoidance responses at environmental concentrations ≥50 µg/L [4]. These effects correlate with downregulation of GABA~A~ receptor subunits and tyrosine hydroxylase expression in midbrain regions [4].

Species-Specific Sensitivities in Fish and Aquatic Organisms

Interspecies toxicity variations arise from differences in xenobiotic metabolism and receptor polymorphisms. UV-327’s bioconcentration factor (BCF) ranges from 3,200 in rainbow trout (Oncorhynchus mykiss) to 12,500 in Japanese medaka (Oryzias latipes), reflecting species-specific differences in phase I metabolism efficiency [4].

Table 2: Comparative Bioconcentration Factors (BCFs) of UV-327

SpeciesBCF (L/kg)
Rainbow Trout3,200
Japanese Medaka12,500
Zebrafish8,900

Sensitivity differences extend to molecular endpoints – UV-327 upregulates CYP1A expression 14-fold in medaka hepatocytes versus 3-fold in trout hepatocytes at equivalent exposures (100 nM) [4]. These variations correlate with nucleotide polymorphisms in the AhR2 ligand-binding domain across species [5].

Comparative Toxicity with Other Benzotriazole UV Stabilizers

The chlorine substituent and tert-butyl branching pattern confer distinct toxicokinetic properties to UV-327 relative to analogs:

  • Metabolic Resistance: UV-327’s half-life in zebrafish (96 h) exceeds UV-P (48 h) and UV-9 (72 h) due to reduced cytochrome P450-mediated hydroxylation [2] [4].
  • Receptor Affinity: UV-327’s AhR binding affinity (EC~50~ >10 µM) is 30-fold lower than UV-P (EC~50~ 0.3 µM) in medaka models [3] [5].
  • Endocrine Activity: Unlike UV-328 and UV-234, UV-327 shows no detectable estrogenic activity up to 10 µM in MCF-7 cell proliferation assays [2] [4].

The compound’s environmental persistence (DT~50~ >180 days in sediment) and global distribution in marine plastics (>450 ng/g plastic debris) amplify its ecotoxicological significance despite comparatively lower acute toxicity [2] [4].

Physical Description

DryPowder
Solid

XLogP3

6.9

Melting Point

153-154°C

UNII

17TJE602RX

GHS Hazard Statements

Aggregated GHS information provided by 595 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 21 of 595 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 574 of 595 companies with hazard statement code(s):;
H373 (89.55%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412 (88.85%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

3864-99-1

Wikipedia

2,4-di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol

Biological Half Life

5.25 Days

General Manufacturing Information

Plastic material and resin manufacturing
Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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